
1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl- is a macrocyclic compound that belongs to the class of azamacrocycles. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various fields of chemistry and industry. The structure of 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl- consists of a 14-membered ring with four nitrogen atoms and four ethyl groups attached to the nitrogen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl- can be synthesized through a multi-step process involving the cyclization of linear precursors. One common method involves the reaction of ethylenediamine with diethyl malonate, followed by cyclization with formaldehyde and hydrogenation to yield the desired macrocyclic compound .
Industrial Production Methods: Industrial production of 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl- typically involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The nitrogen atoms in the macrocyclic ring can undergo substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Employed in the study of metal ion transport and storage in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a chelating agent for metal-based drugs.
Industry: Utilized in the synthesis of electroactive materials and as an antioxidant in rubber.
Mecanismo De Acción
The mechanism of action of 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl- involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This coordination can influence the reactivity and properties of the metal ions, making the compound valuable in catalysis and other applications .
Comparación Con Compuestos Similares
- 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetramethyl-
- 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl-
- 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetrapropyl-
Comparison: 1,4,8,11-Tetraazacyclotetradecane, 1,4,8,11-tetraethyl- is unique due to the presence of ethyl groups attached to the nitrogen atoms, which can influence its solubility and reactivity compared to other similar compounds. The ethyl groups can provide steric hindrance, affecting the compound’s ability to form complexes with certain metal ions .
Propiedades
Número CAS |
128207-33-0 |
|---|---|
Fórmula molecular |
C18H40N4 |
Peso molecular |
312.5 g/mol |
Nombre IUPAC |
1,4,8,11-tetraethyl-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C18H40N4/c1-5-19-11-9-12-21(7-3)17-18-22(8-4)14-10-13-20(6-2)16-15-19/h5-18H2,1-4H3 |
Clave InChI |
SUFAWONXXWKZQG-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCN(CCN(CCCN(CC1)CC)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Dimethyl [2-(cyclopent-1-en-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14284077.png)
![[1-Hydroxy-3-[methyl(2-phenoxyethyl)amino]propylidene-1, monohydrate)](/img/structure/B14284080.png)
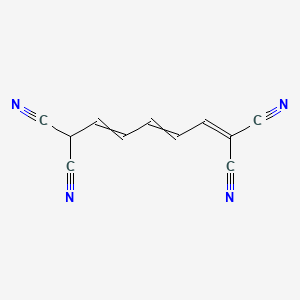
![4-[4-(4-Aminophenoxy)benzoyl]benzene-1,2-dicarboxylic acid](/img/structure/B14284103.png)
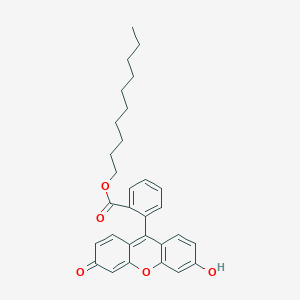
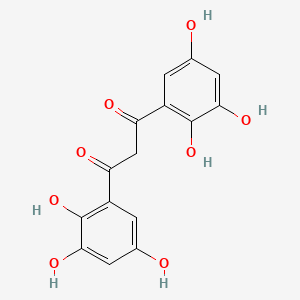
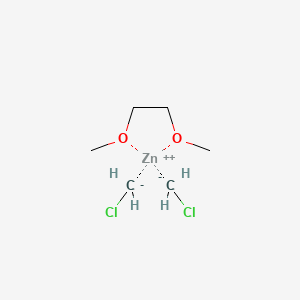
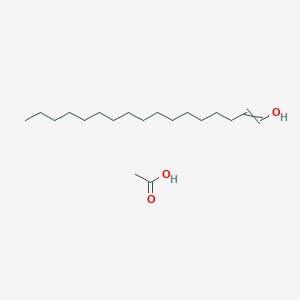
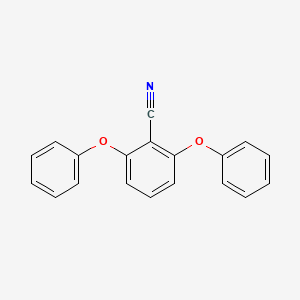
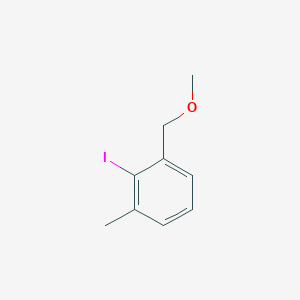
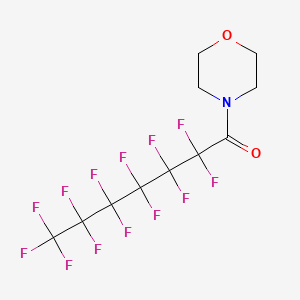
![3H-Cyclopenta[A]azulen-3-one](/img/structure/B14284140.png)
![6,8,10-Trihydroxy-2-methyl-7,12-dioxo-3,4,7,12-tetrahydro-2,5-epoxyanthra[2,3-b]oxepine-5(2H)-carboxylic acid](/img/structure/B14284149.png)
![N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide](/img/structure/B14284155.png)
